N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Physicochemical characterization Thermal stability Purification

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide (CAS 100956-66-9, MFCD00666395) is a tertiary aryl sulfonamide with the molecular formula C15H17NO4S and a molecular weight of 307.36 g/mol. It belongs to the desamino-benzenesulfonamide subclass, characterized by the absence of the p-aminobenzene moiety found in classical sulfa antibiotics, which fundamentally alters its mechanism of action relative to traditional sulfonamide drugs.

Molecular Formula C15H17NO4S
Molecular Weight 307.4g/mol
CAS No. 100956-66-9
Cat. No. B402257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide
CAS100956-66-9
Molecular FormulaC15H17NO4S
Molecular Weight307.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3
InChIKeyJRAYUPSJGCRNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide (CAS 100956-66-9) as a Differentiated Research Sulfonamide


N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide (CAS 100956-66-9, MFCD00666395) is a tertiary aryl sulfonamide with the molecular formula C15H17NO4S and a molecular weight of 307.36 g/mol . It belongs to the desamino-benzenesulfonamide subclass, characterized by the absence of the p-aminobenzene moiety found in classical sulfa antibiotics, which fundamentally alters its mechanism of action relative to traditional sulfonamide drugs . The compound features a 3,4-dimethoxyphenyl ring N-linked to a 4-methylbenzenesulfonyl (tosyl) group, distinguishing it from simpler N-phenyl-p-toluenesulfonamide analogs through increased electron density, hydrogen-bond acceptor count (5 acceptors), and topological polar surface area (TPSA = 73.01 Ų) .

Why N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide Cannot Be Replaced by Closely Related Analogs in Research Sourcing


Generic substitution among sulfonamides is precluded by the compound's desamino-benzenesulfonamide architecture, which confers a mechanism of bacterial growth inhibition distinct from the classical folate-pathway antagonism of p-aminobenzene-containing sulfa drugs such as sulfamethoxazole . The 3,4-dimethoxy substitution on the phenyl ring modulates both lipophilicity (Consensus Log Po/w = 2.55) and electron density, affecting target-binding affinity in enzyme inhibition contexts including carbonic anhydrase isoforms . Physicochemical properties such as boiling point (443.8 ± 55.0 °C predicted), density (1.265 ± 0.06 g/cm³ predicted), and hydrogen-bonding capacity (5 acceptors, 1 donor) differ meaningfully from non-methoxylated and non-methylated analogs, directly impacting solubility, chromatographic behavior, and formulation compatibility .

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide vs. Closest Analogs


Predicted Boiling Point: 443.8 °C vs. 425.5 °C for Non-Methoxylated Analog 4-Methyl-N-phenylbenzenesulfonamide

The target compound exhibits a predicted boiling point of 443.8 ± 55.0 °C at 760 Torr, which is approximately 18.3 °C higher than the 425.5 °C predicted for the non-methoxylated analog 4-methyl-N-phenylbenzenesulfonamide (CAS 68-34-8) [1]. This difference reflects the additional intermolecular interactions imparted by the two methoxy substituents and has practical consequences for vacuum distillation purification protocols and thermal stability assessment during storage and shipping .

Physicochemical characterization Thermal stability Purification

Predicted Density: 1.265 g/cm³ vs. 1.18 g/cm³ for Non-Methoxylated Analog — Implications for Formulation

The predicted density of N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is 1.265 ± 0.06 g/cm³ at 20 °C, compared to approximately 1.18 g/cm³ for 4-methyl-N-phenylbenzenesulfonamide [1]. This 7.2% higher density is attributable to the added mass and compact packing contribution of the 3,4-dimethoxy substituents and is relevant for solid-dispensing automation, formulation calculations, and crystallinity assessment .

Formulation science Density measurement Solid-state characterization

Lipophilicity (XLogP3): 2.8 vs. 3.4–3.9 for Non-Methoxylated Analog — Reduced LogP by 0.6–1.1 Units

The target compound has an XLogP3 value of 2.8, whereas the non-methoxylated analog 4-methyl-N-phenylbenzenesulfonamide (CAS 68-34-8) has reported logP values ranging from 3.4 (XLogP) to 3.95 . The 0.6–1.1 unit reduction in lipophilicity conferred by the 3,4-dimethoxy substitution increases aqueous solubility (ESOL Log S = -3.57; 0.0825 mg/mL) and modulates membrane permeability, directly impacting bioassay interpretation and compound handling in aqueous media .

Lipophilicity ADME profiling Drug-likeness

Desamino-Benzenesulfonamide Mechanism: PABA-Independent Antibacterial Activity vs. Sulfamethoxazole

In a focused library of desamino-benzenesulfonamides tested against MRSA USA300 (SF8300) and S. aureus ATCC 25923/29213, this compound class retained full antibacterial activity even upon supplementation with the folate synthetic intermediate p-aminobenzoic acid (PABA). In contrast, PABA supplementation completely abolished the antibacterial activity of the classical sulfonamide drug sulfamethoxazole . This demonstrates that compounds in this class, including N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, operate via a mechanism distinct from dihydropteroate synthase inhibition, circumventing one of the major resistance mechanisms that limit clinical sulfonamide utility .

Antibacterial mechanism MRSA p-aminobenzoic acid

Carbonic Anhydrase IX Inhibitory Potential: Scaffold Evidence from 4-Methyl-N-phenylbenzenesulfonamide (IC50 = 90 nM)

The non-methoxylated parent scaffold 4-methyl-N-phenylbenzenesulfonamide was identified as a selective nanomolar inhibitor of tumor-associated carbonic anhydrase IX (CA IX) with an IC50 of 90 nM [1]. Given that N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide bears the same tosylamide pharmacophore with additional methoxy substitutions that may enhance hydrogen-bonding interactions at the CA active site (5 H-bond acceptors vs. 3 for the parent), it represents a privileged scaffold for CA IX inhibitor development. Direct CA IX inhibition data for the target compound have not been published; the evidence is inferred from the parent scaffold activity [1].

Carbonic anhydrase IX Tumor-associated isoform Nanomolar inhibitor

Synthetic Utility: Diphenyl Scaffold Formation via Benzyne-Isocyanate Reaction (45% Yield)

The compound was unexpectedly obtained in 45% yield as product 3eʹ during a transition-metal-free reaction of benzynes with isocyanates, featuring a diphenyl backbone with a tosyl amine . The structure was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectroscopy. This synthetic accessibility differentiates it from analogs requiring multi-step protection/deprotection sequences. The diphenyl scaffold with the tosyl-protected amine functionality is considered useful for developing new ligands, materials, pharmaceuticals, and natural products .

Synthetic methodology Transition-metal-free Diphenyl ligand

Validated Application Scenarios for N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide Based on Quantitative Evidence


Mechanistic Probe for Non-Folate-Pathway Antibacterial Target Identification in MRSA Research

The compound serves as a mechanistic probe for studying PABA-independent bacterial growth inhibition pathways in methicillin-resistant Staphylococcus aureus (MRSA). Unlike sulfamethoxazole, whose activity is completely abolished upon PABA supplementation, the desamino-benzenesulfonamide class retains full antibacterial activity under identical conditions . Researchers studying alternative antibacterial targets that bypass dihydropteroate synthase can use this compound to validate target engagement in MRSA USA300 and other S. aureus strains, particularly in the context of sulfonamide-resistant clinical isolates .

Scaffold for Tumor-Associated Carbonic Anhydrase IX (CA IX) Inhibitor Development

Given that the parent scaffold 4-methyl-N-phenylbenzenesulfonamide exhibits nanomolar CA IX inhibitory activity (IC50 = 90 nM) , N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is a rational starting point for structure-activity relationship (SAR) studies targeting tumor-associated CA IX. The additional 3,4-dimethoxy groups provide two extra hydrogen-bond acceptor sites and increased TPSA (73.01 Ų) [1], which may enhance isoform selectivity over cytosolic CA II. Medicinal chemistry teams focused on hypoxic tumor microenvironment modulation should prioritize this analog for CA IX inhibitor lead optimization.

Advanced Intermediate for Diphenyl-Based Ligand and Material Synthesis

The compound is accessible via a transition-metal-free benzyne-isocyanate coupling reaction yielding the diphenyl scaffold with a tosyl-protected amine in 45% yield . This synthetic route avoids expensive transition-metal catalysts, making it a cost-effective advanced intermediate for constructing diphenylamine-based ligands, phosphine ligands (via C-P cross-coupling), and functional materials. Organic synthesis groups requiring tosyl-protected diarylamine building blocks with electron-rich aromatic character should source this compound for streamlined synthetic workflows .

Physicochemical Reference Standard for Chromatographic Method Development

With well-characterized predicted properties — boiling point 443.8 ± 55.0 °C, density 1.265 ± 0.06 g/cm³, Consensus Log Po/w = 2.55, and pKa (predicted) = 8.81 ± 0.10 — this compound is suitable as a physicochemical reference standard for reversed-phase HPLC method development and logP calibration [1]. Its intermediate lipophilicity (between the more lipophilic non-methoxylated analog at XLogP 3.4 and the less lipophilic non-methylated analog) fills a specific polarity gap in sulfonamide reference sets [1].

Quote Request

Request a Quote for N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.